molecular formula C13H17N3O3 B14377694 N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide CAS No. 89645-83-0

N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide

Cat. No.: B14377694
CAS No.: 89645-83-0
M. Wt: 263.29 g/mol
InChI Key: OFOGKTQVLCUWOX-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound with a unique structure that includes an imidazolidine ring, a methoxyphenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide typically involves the reaction of 2-methoxyaniline with 3,5-dimethyl-2-oxoimidazolidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the imidazolidine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) in the presence of a base.

Major Products

    Oxidation: Formation of N-(2-Hydroxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide.

    Reduction: Formation of N-(2-Methoxyphenyl)-3,5-dimethyl-2-hydroxyimidazolidine-1-carboxamide.

    Substitution: Formation of N-(2-Halophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide or N-(2-Alkylphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide can be compared with other similar compounds such as:

    N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-thiocarboxamide: Similar structure but with a thiocarboxamide group instead of a carboxamide group.

    N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

    N-(2-Methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carbothioamide: Features a carbothioamide group instead of a carboxamide group.

Properties

CAS No.

89645-83-0

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide

InChI

InChI=1S/C13H17N3O3/c1-9-8-15(2)13(18)16(9)12(17)14-10-6-4-5-7-11(10)19-3/h4-7,9H,8H2,1-3H3,(H,14,17)

InChI Key

OFOGKTQVLCUWOX-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)N1C(=O)NC2=CC=CC=C2OC)C

Origin of Product

United States

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